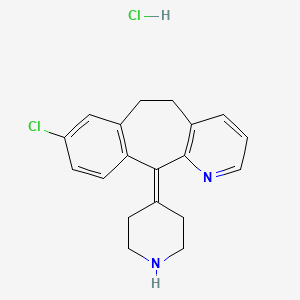
Stigmastenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stigmastenone is a naturally occurring steroidal compound with the molecular formula C29H48O and a molecular weight of 412.6908 g/mol . It is a derivative of stigmasterol and is found in various plant sources. This compound is known for its biological activities and has been the subject of numerous scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stigmastenone can be synthesized through the oxidation of stigmasterol. The process typically involves the use of oxidizing agents such as chromic acid or potassium permanganate under controlled conditions . The reaction is carried out in an organic solvent like acetone or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction of stigmasterol from plant sources, followed by its chemical oxidation. The extraction process includes solvent extraction, purification, and crystallization steps to isolate stigmasterol, which is then oxidized to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Stigmastenone undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of more oxidized derivatives.
Reduction: Reduction of this compound can yield stigmasterol or other reduced forms.
Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: More oxidized steroids.
Reduction: Stigmasterol and other reduced steroids.
Substitution: Substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Stigmastenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its role in plant metabolism and its effects on various biological processes.
Wirkmechanismus
The mechanism of action of stigmastenone involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in metabolic and signaling pathways. For example, this compound has been shown to influence the PI3K/Akt signaling pathway , which plays a crucial role in cell growth and survival . Additionally, it can induce apoptosis in cancer cells by generating mitochondrial reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Stigmastenone is structurally similar to other steroidal compounds such as:
Stigmasterol: A precursor of this compound with similar biological activities.
Sitosterol: Another plant sterol with comparable properties.
Ergosterol: A fungal sterol with distinct biological functions.
Uniqueness
This compound is unique due to its specific oxidation state and the presence of a carbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
4736-55-4 |
|---|---|
Molekularformel |
C29H48O |
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
(5R,8R,9S,10S,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,19-22,24-27H,7,10-18H2,1-6H3/b9-8+/t20-,21-,22-,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI-Schlüssel |
RTLUSWHIKFIQFU-DALQDKCESA-N |
Isomerische SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C |
Kanonische SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)C(C)C |
melting_point |
170 °C |
Physikalische Beschreibung |
Solid |
Löslichkeit |
Very soluble in benzene, ethyl ether, ethanol Soluble in the usual organic solvents |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B10753329.png)




![(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10753361.png)
![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B10753363.png)





![(3S,10S,13R,17R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753410.png)

